molecular formula C11H8BrNO2S B12077272 2-Amino-4-(3-bromophenyl)thiophene-3-carboxylic acid

2-Amino-4-(3-bromophenyl)thiophene-3-carboxylic acid

Cat. No.: B12077272
M. Wt: 298.16 g/mol
InChI Key: CBBCUALSPJXVKI-UHFFFAOYSA-N
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Description

2-Amino-4-(3-bromophenyl)thiophene-3-carboxylic acid is a heterocyclic compound that belongs to the thiophene family. Thiophenes are known for their aromatic properties and are widely used in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of the amino group and the bromophenyl substituent in this compound makes it a versatile intermediate for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(3-bromophenyl)thiophene-3-carboxylic acid can be achieved through several methods. One common approach involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are crucial factors in the industrial synthesis process. For example, the use of chlorobenzene as a solvent and bis(diphenylphosphino)ferrocene (DPPF) as a ligand in the presence of a rhodium catalyst has been reported for the synthesis of thiophene derivatives .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(3-bromophenyl)thiophene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce phenyl-substituted thiophenes.

Scientific Research Applications

2-Amino-4-(3-bromophenyl)thiophene-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4-(3-bromophenyl)thiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-(3-bromophenyl)thiophene-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the amino group, bromophenyl group, and thiophene ring makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H8BrNO2S

Molecular Weight

298.16 g/mol

IUPAC Name

2-amino-4-(3-bromophenyl)thiophene-3-carboxylic acid

InChI

InChI=1S/C11H8BrNO2S/c12-7-3-1-2-6(4-7)8-5-16-10(13)9(8)11(14)15/h1-5H,13H2,(H,14,15)

InChI Key

CBBCUALSPJXVKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CSC(=C2C(=O)O)N

Origin of Product

United States

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